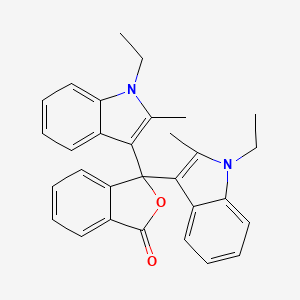
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
Cat. No. B1606176
Key on ui cas rn:
22091-92-5
M. Wt: 448.6 g/mol
InChI Key: CONFUNYOPVYVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073376B2
Procedure details


3-(4-diethylamino-2-ethoxyphenyl)-3-(1-octyl-2-methylindol-3-yl)-4-azaphthalide; 3-(4-cyclohexylethylamino-2-methoxyphenyl)-3-(1-ethyl-2-methylindol-3-yl)-4-azaphthalide; 3,3-bis(1-ethyl-2-methylindol-3-yl)phthalide; 3,6-bis(diethylamino)fluoran-γ-(3′-nitro)anilinolactam; 3,6-bis(diethylamino)fluoran-γ-(4′-nitro)anilinolactam; 1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)-ethenyl]-2,2-dinitrileethane; 1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)-ethenyl]-2-β-naphthoylethane; 1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)ethenyl]-2,2-diacetylethane; bis[2,2,2′,2′-tetrakis(p-dimethylaminophenyl)ethenyl]-methylmalonic acid dimethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-(4-cyclohexylethylamino-2-methoxyphenyl)-3-(1-ethyl-2-methylindol-3-yl)-4-azaphthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
3,6-bis(diethylamino)fluoran-γ-(3′-nitro)anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
3,6-bis(diethylamino)fluoran-γ-(4′-nitro)anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)-ethenyl]-2-β-naphthoylethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)ethenyl]-2,2-diacetylethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
bis[2,2,2′,2′-tetrakis(p-dimethylaminophenyl)ethenyl]-methylmalonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:41][CH3:42])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH2:29][CH2:30]CCCCCC)[C:21]=3[CH3:37])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][N:18]=3)[C:12](=[O:13])[O:11]2)=[C:6]([O:38][CH2:39][CH3:40])[CH:5]=1)[CH3:2].C1(CCNC2C=CC(C3(C4C5C(=CC=CC=5)N(CC)C=4C)C4C(=CC=CN=4)C(=O)O3)=C(OC)C=2)CCCCC1.C(N1C2C(=CC=CC=2)C(C2(C3C4C(=CC=CC=4)N(CC)C=3C)C3C(=CC=CC=3)C(=O)O2)=C1C)C>>[CH2:41]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH2:29][CH3:30])[C:21]=3[CH3:37])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][N:18]=3)[C:12](=[O:13])[O:11]2)=[C:6]([O:38][CH2:39][CH3:40])[CH:5]=1)[CH3:42]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C1(OC(=O)C2=CC=CN=C12)C1=C(N(C2=CC=CC=C12)CCCCCCCC)C)OCC)CC
|
Step Two
|
Name
|
3-(4-cyclohexylethylamino-2-methoxyphenyl)-3-(1-ethyl-2-methylindol-3-yl)-4-azaphthalide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CCNC1=CC(=C(C=C1)C1(OC(=O)C2=CC=CN=C12)C1=C(N(C2=CC=CC=C12)CC)C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(=C(C2=CC=CC=C12)C1(OC(=O)C2=CC=CC=C12)C1=C(N(C2=CC=CC=C12)CC)C)C
|
Step Four
[Compound]
|
Name
|
3,6-bis(diethylamino)fluoran-γ-(3′-nitro)anilinolactam
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
3,6-bis(diethylamino)fluoran-γ-(4′-nitro)anilinolactam
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)-ethenyl]-2-β-naphthoylethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
1,1-bis[2′,2′,2″,2″-tetrakis(p-dimethylaminophenyl)ethenyl]-2,2-diacetylethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
bis[2,2,2′,2′-tetrakis(p-dimethylaminophenyl)ethenyl]-methylmalonic acid dimethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C1(OC(=O)C2=CC=CN=C12)C1=C(N(C2=CC=CC=C12)CC)C)OCC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
